

Application Notes and Protocols for Data Analysis in DIANA fMRI Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Imaging of Neuronal Activity (**DIANA**) is a novel functional magnetic resonance imaging (fMRI) technique with the potential for high spatiotemporal resolution, aiming to detect neuronal activity more directly than traditional Blood Oxygen Level-Dependent (BOLD) fMRI.[\[1\]](#)[\[2\]](#)[\[3\]](#)

However, the reproducibility and the precise origin of the **DIANA** signal are subjects of ongoing scientific discussion, with some studies failing to replicate the initial findings.[\[4\]](#) Therefore, a standardized data analysis pipeline for **DIANA** fMRI is yet to be definitively established.

These application notes provide a detailed overview of the data analysis pipeline as described in initial **DIANA** publications, placed within the context of a well-established, conventional fMRI data analysis workflow. This document outlines the necessary steps for processing and analyzing **DIANA** fMRI data, from initial quality control to statistical analysis, and is intended for researchers, scientists, and professionals in drug development.

I. Experimental Design and Data Acquisition

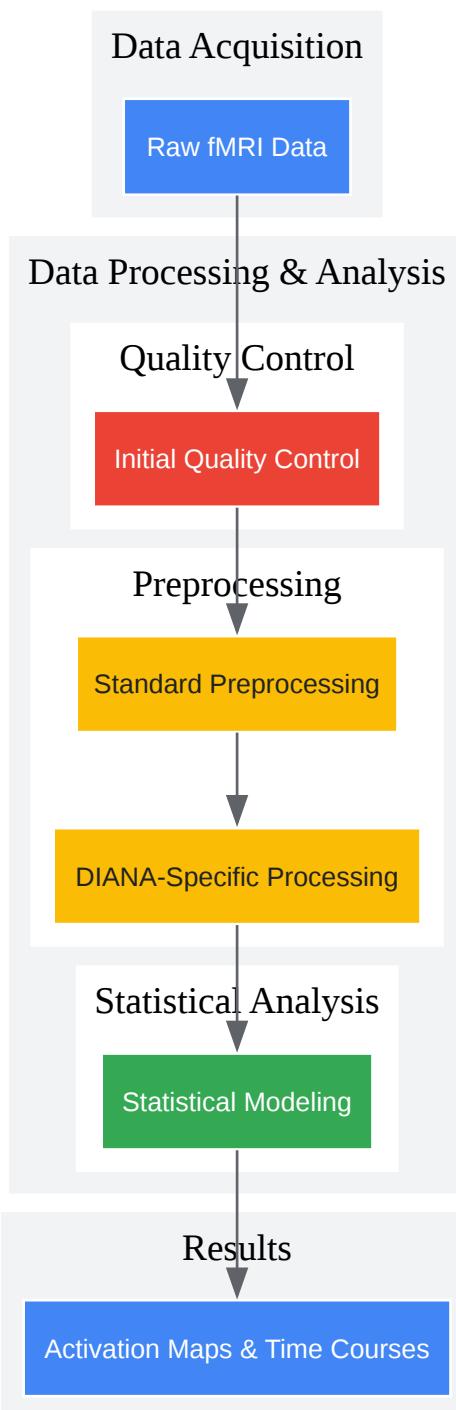
A crucial aspect of **DIANA** fMRI is the specific data acquisition strategy. The technique typically employs a 2D line-scanning approach with a very short repetition time (TR) to capture rapid signal changes.[\[1\]](#)[\[5\]](#)

Table 1: Example DIANA fMRI Acquisition Parameters (based on Toi et al., 2022)

Parameter	Value	Description
Magnetic Field Strength	9.4 T	High-field MRI scanner is utilized.
Pulse Sequence	2D Line Scanning	Acquires k-space line by line, allowing for high temporal resolution.[5]
Repetition Time (TR)	5 ms	The time between successive excitation pulses for the same slice.[1][5]
Echo Time (TE)	2 ms	The time between the excitation pulse and the peak of the echo signal.[5]
Stimulus Duration	5 ms	The length of time the experimental stimulus is presented.[5]
Matrix Size	72 x 54	The number of frequency-encoding and phase-encoding steps.[5]
Number of Stimulations	Equal to phase-encoding steps	A stimulus is applied for each phase-encoding step.[5]

II. Data Analysis Pipeline

The analysis of fMRI data, including **DIANA**, is a multi-stage process designed to remove noise and artifacts, and to statistically identify regions of the brain that are activated by a specific task or stimulus. The overall workflow can be conceptualized as a sequence of quality control, preprocessing, and statistical modeling.



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Figure 1: High-level overview of the fMRI data analysis pipeline.

Protocol 1: Initial Quality Control (QC)

Before beginning the analysis, it is essential to perform quality control to identify any major issues with the raw data. This involves both visual inspection and the calculation of quantitative metrics.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

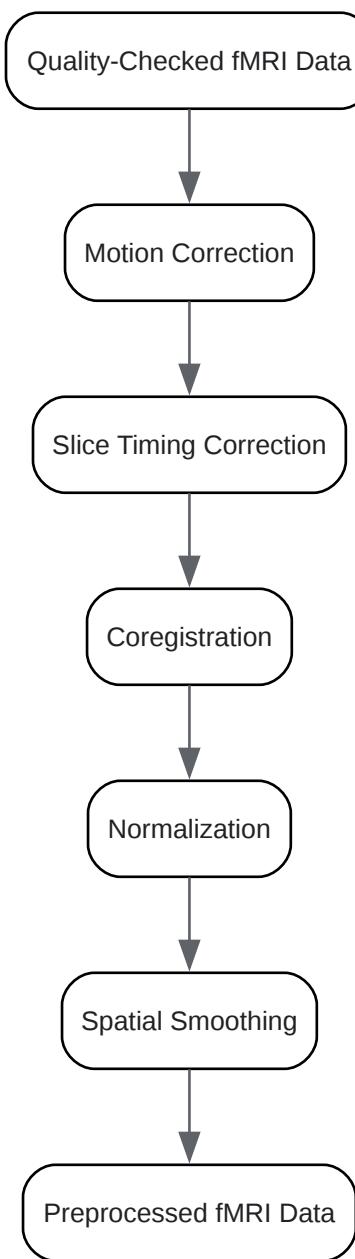
- Visual Inspection: Raw functional and anatomical images are visually checked for artifacts such as ghosting, spikes, and signal dropouts.[\[9\]](#)[\[10\]](#)
- Quantitative Metrics: Several metrics are calculated to assess data quality. These can be used to identify problematic subjects or scans that should be excluded from further analysis.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Key Quality Control Metrics

Metric	Description	Typical Threshold for Concern
Temporal Signal-to-Noise Ratio (tSNR)	The mean signal intensity over time divided by the standard deviation. Higher is better.	Varies by region and acquisition parameters, but consistently low values indicate poor signal quality.
Framewise Displacement (FD)	A measure of subject head motion from one volume to the next. [10]	FD > 0.5 mm is often considered high motion.
DVARS	The root mean square of the change in BOLD signal from one frame to the next.	Large spikes in DVARS can indicate motion or other artifacts.

Protocol 2: Standard fMRI Preprocessing

The goal of preprocessing is to remove noise and variability from the data that is not related to the experimental task. Standard fMRI software packages such as FSL, SPM, and AFNI are commonly used for these steps.[\[11\]](#)[\[12\]](#)[\[13\]](#)



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Figure 2: Standard fMRI preprocessing workflow.

Methodology:

- Motion Correction: This step corrects for head movement during the scan. A reference volume is chosen, and all other volumes are aligned to it using rigid body transformations (3 rotations and 3 translations).[12]

- Slice Timing Correction: This corrects for the fact that different slices in a single volume are acquired at slightly different times.
- Coregistration: The functional data is aligned with a high-resolution anatomical scan of the same subject.[\[12\]](#) This allows for more accurate localization of the activation.
- Normalization: The data is transformed into a standard stereotactic space, such as MNI (Montreal Neurological Institute) space. This allows for the comparison of results across different subjects.
- Spatial Smoothing: A Gaussian filter is applied to the data to increase the signal-to-noise ratio and to account for small anatomical differences between subjects.

Protocol 3: DIANA-Specific Processing

In addition to the standard preprocessing steps, the original **DIANA** methodology includes specific processing steps to handle the unique characteristics of the data.

Methodology:

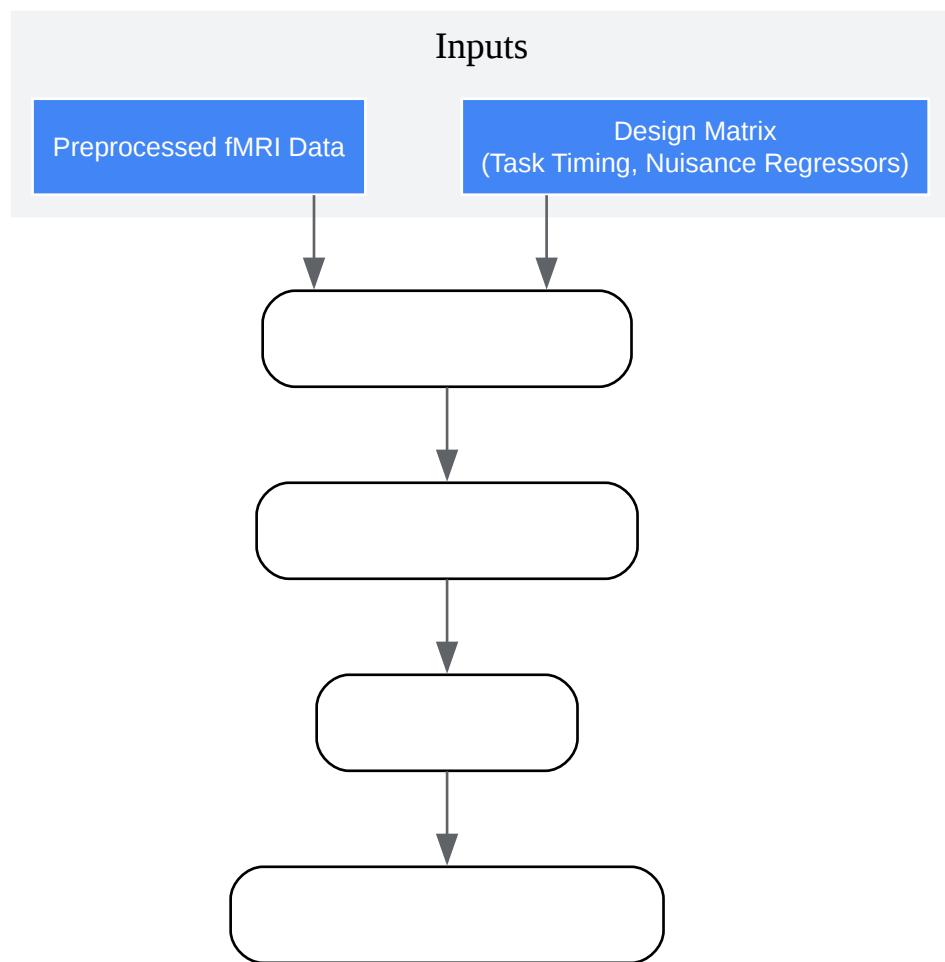
- 2D In-plane Motion Correction: Motion correction is performed on the 2D images.[\[2\]](#)
- Trial Normalization: Each trial is individually normalized by its mean signal before averaging. This is intended to remove signal drifts.[\[1\]](#)

Protocol 4: Statistical Analysis

Once the data has been preprocessed, statistical analysis is performed to identify brain regions that show a significant response to the experimental stimulus. The two most common methods are the General Linear Model (GLM) and Independent Component Analysis (ICA).

General Linear Model (GLM):

The GLM is a hypothesis-driven method where a model of the expected BOLD response is created and then fitted to the data from each voxel.[\[14\]](#)[\[15\]](#)[\[16\]](#) The model includes regressors representing the experimental conditions, as well as nuisance regressors (e.g., motion parameters) to account for sources of noise.



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Figure 3: General Linear Model (GLM) analysis workflow.

Independent Component Analysis (ICA):

ICA is a data-driven method that decomposes the fMRI signal into a set of spatially independent components.[17][18] This can be useful for identifying sources of noise in the data and for exploring brain networks without a predefined model of the expected activity.

III. Results and Interpretation

The output of the statistical analysis is typically a set of statistical parametric maps (SPMs), which are 3D images showing the brain regions where there was a statistically significant effect. These maps can be thresholded to show only the most significant activations and overlaid on an anatomical image for visualization. For **DIANA fMRI**, the results would also

include time courses of the signal change in specific regions of interest, with a focus on the rapid, transient responses following the stimulus.

Given the current debate surrounding the **DIANA** technique, it is crucial to interpret the results with caution.^[19] Researchers should be mindful of potential artifacts and the ongoing discussion about the biophysical basis of the signal.

IV. Software Packages

Several software packages are available for fMRI data analysis. The most commonly used are:

- FSL (FMRIB Software Library): A comprehensive library of analysis tools for fMRI, MRI, and DTI brain imaging data.
- SPM (Statistical Parametric Mapping): A suite of MATLAB functions for the analysis of brain imaging data.
- AFNI (Analysis of Functional NeuroImages): A set of C programs for processing, analyzing, and displaying fMRI data.

These packages provide implementations of the preprocessing and statistical analysis methods described in this document. More recently, pipelines like fMRIPrep have been developed to provide robust and standardized preprocessing workflows by combining tools from these different packages.^[20]

Conclusion

The data analysis pipeline for **DIANA** fMRI studies incorporates many elements of the standard fMRI workflow, with the addition of specific steps to handle the high temporal resolution and trial-based nature of the data. As research into the **DIANA** technique continues, it is likely that the analysis pipeline will become more standardized. For now, researchers should follow a rigorous approach that includes careful quality control, established preprocessing steps, and a cautious interpretation of the results, while being transparent about the methods used.

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